molecular formula C8H10 B166488 (2H10)-p-Xylene CAS No. 41051-88-1

(2H10)-p-Xylene

Cat. No. B166488
CAS RN: 41051-88-1
M. Wt: 116.23 g/mol
InChI Key: URLKBWYHVLBVBO-ZGYYUIRESA-N
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Description

(2H10)-p-Xylene is a colorless liquid with a sweet odor and low toxicity. It is a structural isomer of the more commonly known p-xylene and is used in the synthesis of various compounds. It is also known as p-dimethylbenzene and is a component of many petroleum products. (2H10)-p-Xylene has many applications in the fields of biochemistry, medicine, and materials science.

Scientific Research Applications

Deuterated Derivative of p-Xylene

p-Xylene-d10 is a deuterated derivative of p-xylene . This makes it useful in research where the effects of deuteration need to be studied.

Formation of Secondary Organic Aerosol (SOA)

p-Xylene-d10 is an anthropogenic volatile organic compound (VOC), which is useful for the formation of secondary organic aerosol (SOA) . SOAs play a significant role in air quality, climate, and human health. Therefore, p-Xylene-d10 can be used in environmental science research to study these effects.

Internal Standard for GC/MS Analysis

p-Xylene-d10 may be used as an internal standard (IS) for Gas Chromatography/Mass Spectrometry (GC/MS) analysis of volatile organic compounds in the emissions from a landfill . This helps in accurate quantification of VOCs, which is crucial in environmental monitoring and pollution control.

NMR Analysis

A series of solutions of p-xylene dissolved in the first 12 members of the 4-n-alkyloxy-4′-cyanobiphenyls (NOCB) were prepared . Principal components Szz and Sxx - Syy of the second rank orientational ordering matrix of these solutions were determined by deuterium NMR analysis . This shows the utility of p-Xylene-d10 in NMR studies.

Study of Liquid Crystals

The same study mentioned above also indicates the use of p-Xylene-d10 in the study of liquid crystals. The orientational ordering of these solutions provides insights into the behavior of liquid crystals.

properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194021
Record name (2H10)-p-Xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H10)-p-Xylene

CAS RN

41051-88-1
Record name 3,6-Di(methyl-d3)benzene-1,2,4,5-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-88-1
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Record name (2H10)-p-Xylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)-p-Xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H10)-p-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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